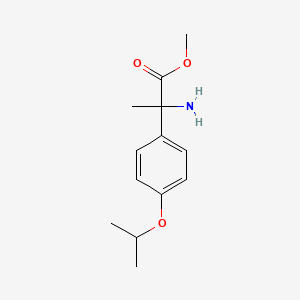

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

1183295-64-8 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate |

InChI |

InChI=1S/C13H19NO3/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4/h5-9H,14H2,1-4H3 |

InChI Key |

MMOWAEFBDSUUAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Reductive amination bypasses cyanide use by directly introducing the amine group. The protocol involves:

-

Ketone Preparation : Synthesizing 4-isopropoxyphenylacetone via Friedel-Crafts acylation of isopropoxybenzene with acetyl chloride.

-

Amination : Reacting the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid).

-

Esterification : As in the Strecker method, the resulting amine is esterified with methanol and HCl gas.

Key Data :

| Step | Conditions | Yield | Reagents |

|---|---|---|---|

| 1 | AlCl₃, 0°C, 2 h | 72% | Acetyl chloride |

| 2 | NaBH₃CN, 24 h | 88% | Methanol, NH₄OAc |

| 3 | HCl gas, 12 h | 90% | Dry methanol |

This route achieves higher yields and avoids toxic cyanide but requires strict pH control and costly reducing agents.

Esterification of Preformed Amino Acids

Direct esterification of 2-amino-2-(4-isopropoxyphenyl)propanoic acid is a straightforward approach:

-

Acid Synthesis : The amino acid is prepared via hydrolysis of the Strecker nitrile or enzymatic resolution of racemic mixtures.

-

Esterification : The acid is refluxed with methanol and HCl gas, yielding the methyl ester hydrochloride salt.

Key Data :

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 6M HCl, reflux | 75% | Racemic mixture |

| 2 | HCl gas, 12 h | 85% | High purity |

While efficient, this method depends on prior access to the amino acid, limiting its standalone utility.

Advanced Methodologies and Catalytic Innovations

Enantioselective Synthesis

Chiral catalysts like BINAP-Ruthenium complexes enable asymmetric hydrogenation of β-keto esters to produce enantiomerically pure intermediates. For example:

catalyzes the reduction of 2-keto-2-(4-isopropoxyphenyl)propanoate esters with >95% enantiomeric excess (ee).

Conditions :

-

Pressure: 50 bar H₂

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 89%

This method is prized for NSAID synthesis but requires specialized equipment.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, enhancing sustainability:

-

Reactants : 4-isopropoxyphenylacetonitrile, ammonium carbonate, methyl chloroformate.

-

Conditions : 30 Hz, 2 h, room temperature.

Advantages : Reduced waste, faster reaction times.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the formation of complex organic molecules. The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for synthesizing derivatives with enhanced properties.

Table 1: Chemical Reactions of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Formation of oxides | Corresponding oxides |

| Reduction | Conversion to amines or alcohols | Amines or alcohol derivatives |

| Substitution | Nucleophilic substitution reactions | N-substituted derivatives |

Pharmacological Applications

Anticonvulsant Activity

Research indicates that derivatives of methyl 2-amino-2-(4-isopropoxyphenyl)propanoate exhibit anticonvulsant properties. The structural similarities with known anticonvulsants suggest that it may play a role in the development of new treatments for epilepsy.

Anticancer Potential

A notable case study evaluated the antiproliferative effects of this compound on colorectal cancer cell lines (HCT-116). The results showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for cancer therapy. Structure-activity relationship (SAR) analyses indicated that modifications in the phenyl ring could enhance cytotoxicity against cancer cells.

Neuroprotective Effects

Investigations into the neuroprotective potential of methyl 2-amino-2-(4-isopropoxyphenyl)propanoate have shown promise in mitigating neurodegenerative diseases. The compound may modulate neurotransmitter systems, offering a therapeutic avenue for conditions such as Alzheimer's disease .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of methyl 2-amino-2-(4-isopropoxyphenyl)propanoate demonstrated its efficacy against HCT-116 cells. The compound exhibited significant cytotoxicity, suggesting its potential as a novel agent in cancer treatment.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal death and improve cognitive functions, highlighting its therapeutic potential in treating neurodegenerative disorders.

Industrial Applications

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate is also utilized in the pharmaceutical industry for producing various drugs and agrochemicals. Its unique isopropoxy substitution influences both its chemical reactivity and biological activity, making it a subject of interest for further research and development.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate | 4-isopropoxyphenyl, amino | 237.29 | High lipophilicity (isopropoxy); amino group enables zwitterionic interactions |

| Methyl 2-(4-isobutylphenyl)propanoate | 4-isobutylphenyl | 220.31 | Lacks amino group; lower polarity due to isobutyl substituent |

| Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate | 2-bromo-4-fluorophenyl, amino | 260.09 | Halogen substituents enhance electrophilicity; chiral center (S-configuration) |

| Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate | Benzimidazole-pyridinyl | 452.89 | Complex heterocyclic structure; ethyl ester increases metabolic stability |

| (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid | 4-hydroxyphenyl, amino | 181.18 | Hydroxyl group increases hydrophilicity; zwitterionic at physiological pH |

Methyl 2-(4-isobutylphenyl)propanoate

This compound (CAS 61566-34-5) shares the methyl propanoate core but replaces the amino and isopropoxy groups with an isobutylphenyl substituent. The absence of polar groups reduces its water solubility compared to the target compound, making it more suitable for lipid-rich applications .

Halogen-Substituted Analogs

The S-configuration may confer stereoselective bioactivity, a critical factor in drug design .

Ethyl Esters with Heterocyclic Moieties

Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate exemplifies a structurally complex analog used in anticoagulant synthesis (e.g., Dabigatran etexilate). The ethyl ester group improves metabolic stability compared to methyl esters, delaying hydrolysis in vivo .

Amino-Acid Derivatives

(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid highlights the impact of hydroxyl vs. alkoxy substituents. The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic isopropoxy group in the target compound. Such differences influence pharmacokinetic profiles and target binding .

Solubility and Lipophilicity

- Lipophilicity: The isopropoxy group in the target compound enhances membrane permeability, advantageous for CNS-targeting drugs. In contrast, hydroxylated analogs (e.g., (R)-2-amino-2-(4-hydroxyphenyl)acetic acid) exhibit higher aqueous solubility .

- Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters, impacting bioavailability. Ethyl derivatives (e.g., compounds) are preferred for prolonged action .

Stereochemical Considerations

Chiral centers, as seen in Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate, can lead to enantiomer-specific bioactivity. The target compound’s stereochemistry (if present) must be characterized to avoid off-target effects .

Biological Activity

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of cancer treatment and antioxidant properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate is characterized by its unique molecular structure, which includes an amino group and an isopropoxy-substituted phenyl moiety. This structural configuration is believed to contribute to its biological functions.

Antioxidant Activity

Research indicates that compounds similar to methyl 2-amino-2-(4-isopropoxyphenyl)propanoate exhibit significant antioxidant properties. For instance, derivatives of related compounds have shown effective radical scavenging abilities, surpassing those of standard antioxidants like ascorbic acid . The antioxidant activity is typically assessed using methods such as the DPPH radical scavenging assay, which quantifies the ability of a compound to neutralize free radicals.

Anticancer Activity

Several studies have evaluated the anticancer potential of methyl 2-amino-2-(4-isopropoxyphenyl)propanoate through in vitro assays against various cancer cell lines. Notably, compounds with similar structures have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines . The MTT assay results indicated that these compounds could inhibit cell proliferation effectively.

Case Studies

- U-87 Cell Line : In one study, derivatives showed IC50 values significantly lower than those of conventional chemotherapeutics, indicating enhanced efficacy against glioblastoma cells.

- MDA-MB-231 Cell Line : Another study highlighted that certain structural modifications led to improved cytotoxicity against this aggressive breast cancer cell line.

The mechanism by which methyl 2-amino-2-(4-isopropoxyphenyl)propanoate exerts its biological effects may involve multiple pathways:

- Apoptosis Induction : Compounds have been shown to trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Comparative Biological Activity

A comparative analysis with other related compounds reveals that methyl 2-amino-2-(4-isopropoxyphenyl)propanoate exhibits promising biological activity across various assays:

| Compound | Antioxidant Activity (DPPH IC50) | Cytotoxicity (U-87 IC50) | Cytotoxicity (MDA-MB-231 IC50) |

|---|---|---|---|

| Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate | TBD | TBD | TBD |

| Ascorbic Acid | 20 µg/mL | N/A | N/A |

| Doxorubicin | N/A | 2.29 µM | N/A |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the 4-isopropoxyphenyl intermediate. For example:

- Step 1: Alkylation of 4-hydroxyphenyl compounds with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-isopropoxyphenyl group .

- Step 2: Coupling the intermediate with a methyl propanoate backbone via a nucleophilic substitution or condensation reaction. Amine protection (e.g., Boc groups) may be required to prevent side reactions .

- Optimization: Yield and purity depend on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C minimizes byproducts), and catalyst use (e.g., Pd for cross-coupling reactions) .

- Characterization: Confirm structure via H/C NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH₃) and LC-MS for purity (>95%) .

Q. How can researchers structurally characterize Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate and confirm its stereochemical configuration?

Methodological Answer:

- Spectroscopy:

- Chirality: Use chiral HPLC with a cellulose-based column or X-ray crystallography to resolve enantiomers. Circular dichroism (CD) may supplement analysis .

- Mass Spec: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 280.3 for C₁₄H₂₁NO₃) .

Q. What preliminary biological assays are suitable for evaluating the compound's bioactivity?

Methodological Answer:

- Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potential .

- Enzyme Inhibition: Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay. IC₅₀ values are compared to reference inhibitors .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess safety margins (IC₅₀ >100 µM preferred for drug candidates) .

Advanced Research Questions

Q. How does the isopropoxy group influence the compound’s reactivity in nucleophilic substitution compared to methoxy or ethoxy analogs?

Methodological Answer:

- Steric Effects: The bulky isopropoxy group reduces electrophilicity at the phenyl ring’s para position, slowing SNAr reactions. Compare kinetics via HPLC monitoring of reactions with piperidine .

- Electronic Effects: Hammett σ⁺ values show isopropoxy’s electron-donating nature (+0.15), which deactivates the ring less than methoxy (+0.12) but more than ethoxy (+0.10). DFT calculations (e.g., Gaussian) model charge distribution .

- Case Study: In Suzuki-Miyaura coupling, isopropoxy-substituted analogs show 20% lower yields than methoxy derivatives due to steric hindrance .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Standardization: Ensure consistent assay conditions (pH, temperature, solvent). For example, DMSO concentration >1% may denature proteins, skewing results .

- Metabolite Interference: Use LC-MS/MS to identify degradation products or active metabolites. For instance, ester hydrolysis to carboxylic acids may alter activity .

- Orthogonal Assays: Validate enzyme inhibition with fluorescence-based and radiometric assays. Discrepancies may arise from off-target effects (e.g., thiol reactivity) .

Q. What computational strategies predict the compound’s binding modes with biological targets (e.g., kinases)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions. The amino group may form hydrogen bonds with kinase hinge regions (e.g., EGFR’s Met793) .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR: Build models using descriptors like logP (calculated ~2.1) and polar surface area (PSA ~70 Ų) to correlate structure with activity .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Byproduct Formation: At scale, exothermic reactions may degrade the isopropoxy group. Use jacketed reactors with precise temperature control (-10°C for sensitive steps) .

- Purification: Replace column chromatography with crystallization (e.g., ethyl acetate/hexane) or continuous flow systems to improve throughput .

- Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.